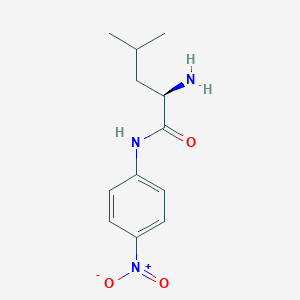
H-D-Leu-pna
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Leu-pna, also known as this compound, is a useful research compound. Its molecular formula is C12H17N3O3 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzymatic Assays
H-D-Leu-pNA is primarily used as a substrate for proteases, enabling the measurement of enzyme activity through the release of p-nitroaniline (pNA). The intensity of the released pNA can be quantified spectrophotometrically, providing insights into enzyme kinetics.
Kinetic Studies
Kinetic parameters such as Vmax and Km can be determined using this compound. For example, studies have shown that the maximum reaction velocity (Vmax) for certain proteases using this substrate can vary significantly, indicating its effectiveness across different enzyme systems.
| Enzyme | Vmax (µmol/min) | Km (mM) |
|---|---|---|
| Protease A | 4.17 | 3.48 |
| Thrombin | 1.66 | 2.34 |
This data highlights the substrate's utility in characterizing enzyme specificity and efficiency.
Diagnostic Applications
This compound has found its place in clinical diagnostics, particularly in assays that measure protease activity related to various diseases. Its ability to provide a colorimetric readout makes it suitable for high-throughput screening in laboratory settings.
Case Study: Cancer Diagnostics
In a study investigating protease activity in cancer patients, this compound was employed to assess levels of specific proteases associated with tumor progression. The results indicated that elevated protease activity correlated with advanced stages of cancer, suggesting its potential as a biomarker for diagnosis and prognosis.
Research in Hemostasis
Recent research has demonstrated the application of this compound in studying hemostatic processes. For instance, it has been utilized to evaluate the activity of plasmin-like enzymes produced by fungi such as Aspergillus ochraceus.
Hemostatic Activity Assessment
The following table summarizes the hemostatic activities measured using this compound:
| Activity Type | Units | Value |
|---|---|---|
| Protein C-activating | U pNA/mg | 165.3 |
| Factor X-activating | U pNA/mg | 88.9 |
| Fibrinolytic | U Tyr/mg | 218.0 |
These findings underscore the compound's relevance in understanding blood coagulation mechanisms and developing therapeutic agents targeting hemostatic disorders.
Innovations in Protease Inhibitor Development
This compound is also instrumental in the development of protease inhibitors, which are crucial for therapeutic interventions in various diseases including cancer and cardiovascular disorders.
Screening for Inhibitors
Inhibitor screening assays utilizing this compound allow researchers to identify potential compounds that can modulate enzyme activity effectively. The ability to quantify inhibition through changes in pNA release provides a robust platform for drug discovery.
Propiedades
IUPAC Name |
(2R)-2-amino-4-methyl-N-(4-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-8(2)7-11(13)12(16)14-9-3-5-10(6-4-9)15(17)18/h3-6,8,11H,7,13H2,1-2H3,(H,14,16)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZJHDNQDSVIDR-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














